7-(2-fluorophenyl)-4-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-1lambda6,4-thiazepane-1,1-dione
CAS No.: 2034457-77-5
Cat. No.: VC11801751
Molecular Formula: C18H19FN2O4S
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034457-77-5 |
|---|---|
| Molecular Formula | C18H19FN2O4S |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 3-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]-1-methylpyridin-2-one |
| Standard InChI | InChI=1S/C18H19FN2O4S/c1-20-9-4-6-14(17(20)22)18(23)21-10-8-16(26(24,25)12-11-21)13-5-2-3-7-15(13)19/h2-7,9,16H,8,10-12H2,1H3 |
| Standard InChI Key | TYJBQPFMMLYQSZ-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C(C1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
| Canonical SMILES | CN1C=CC=C(C1=O)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Introduction
Structural Features
The compound integrates three key structural motifs:
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Coumarin Core (2H-Chromen-2-one):
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Known for its fluorescence properties and biological activities, including anticoagulant, anti-inflammatory, and anticancer effects.
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Thiazole Ring:
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A sulfur-containing heterocycle often associated with antimicrobial, antifungal, and anticancer properties.
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Trifluoromethyl-substituted Phenyl Group:
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The CF₃ group enhances lipophilicity, metabolic stability, and bioavailability in pharmacological applications.
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These features collectively suggest the compound may have significant pharmaceutical potential.
Synthesis Pathway
Although specific synthesis details for this compound are unavailable in the provided results, similar thiazole derivatives are typically synthesized via:
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Hantzsch Thiazole Synthesis:
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Reacting α-haloketones with thioureas or substituted thioureas.
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Coupling with Coumarin Derivatives:
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Coumarin-based intermediates can be functionalized using amination or cyclization reactions to integrate thiazole groups.
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For example:
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A thiazole intermediate could be synthesized by refluxing a substituted phenacyl bromide with thiourea in ethanol.
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Coupling this intermediate with a coumarin derivative under basic or catalytic conditions could yield the target compound.
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